(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol
Description
(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol is a chiral amino alcohol characterized by a propan-1-ol backbone with a 3R-configuration. Its structure includes a phenyl ring substituted with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 3, alongside a primary amino group at the chiral center. This combination of substituents confers distinct electronic and steric properties:
- Trifluoromethyl group: A strong electron-withdrawing group that enhances stability and influences intermolecular interactions.
- Amino and hydroxyl groups: Enable hydrogen bonding, impacting solubility and biological activity.
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO/c1-7-8(10(15)5-6-16)3-2-4-9(7)11(12,13)14/h2-4,10,16H,5-6,15H2,1H3/t10-/m1/s1 |
InChI Key |
TXFSCDROCXELLA-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](CCO)N |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or amines under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to scale up the synthesis while maintaining the stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents.
Substitution: The amino group can participate in substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (ent-11c)
- Structure: Features a phenoxy ether linkage instead of an amino group and lacks the methyl substituent on the phenyl ring.
- Synthesis : Prepared via analogous methods to 11c, starting from (S)-3-bromo-2-methylpropan-1-ol .
- Chiral purity: >99% enantiomeric excess (ee) via chiral HPLC (n-hexane/isopropanol, 98:2) .
- Absence of a methyl substituent on the phenyl ring decreases steric hindrance.
(1R)-3-Amino-1-{3-[(2-propylpentyl)oxy]phenyl}propan-1-ol (8D7)
- Structure : Contains a 3-[(2-propylpentyl)oxy]phenyl group instead of 2-methyl-3-CF₃-phenyl .
- Molecular formula: C₁₇H₂₉NO₂ (vs. C₁₁H₁₄F₃NO for the target compound).
- Key differences: The alkoxy substituent introduces a long hydrophobic chain, increasing lipophilicity. The amino group is positioned at C1 rather than C3, altering spatial orientation.
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol
3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol
- Structure: Features a butan-1-ol backbone and a 4-CF₃-phenylamino group instead of a 2-methyl-3-CF₃-phenyl substituent .
- Key differences: The extended carbon chain (butanol vs. propanol) alters solubility and boiling point. Amino group placement on the phenyl ring modifies electronic interactions.
Structural and Functional Implications
Substituent Effects
Stereochemical Considerations
- The 3R-configuration in the target compound contrasts with the S-configuration in ent-11c, which may lead to divergent enantioselective behaviors .
Biological Activity
(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol, also known by its CAS number 1269779-20-5, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, pharmacological implications, and research findings associated with this compound.
- Molecular Formula : C11H14F3NO
- Molecular Weight : 233.23 g/mol
- Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties.
The trifluoromethyl group is significant in medicinal chemistry. It has been shown to increase the potency of compounds in various biological contexts. For instance, the presence of this group can enhance the inhibition of serotonin uptake and improve interactions with target proteins due to its strong electronegative nature .
Pharmacological Studies
Research indicates that compounds containing trifluoromethyl groups exhibit a range of biological activities:
- Antidepressant Activity : Some studies suggest that similar compounds can influence serotonin pathways, potentially offering antidepressant effects.
- Antiviral Properties : Compounds with similar structures have demonstrated antiviral activity, particularly against hepatitis B virus (HBV) and other viral pathogens .
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : A study highlighted that compounds with trifluoromethyl substitutions showed enhanced inhibition of reverse transcriptase enzymes, which are crucial in viral replication processes .
- Antibacterial Activity : Similar derivatives have been evaluated for their antibacterial properties. For instance, pyrrole benzamide derivatives were found to exhibit significant activity against Staphylococcus aureus, suggesting that this compound could also be effective in this regard .
Comparative Analysis of Biological Activities
| Activity Type | Compound Type | Observed Effects |
|---|---|---|
| Antidepressant | Trifluoromethyl-containing | Enhanced serotonin uptake inhibition |
| Antiviral | Trifluoromethyl derivatives | Inhibition of HBV replication |
| Antibacterial | Pyrrole benzamide derivatives | MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus |
Q & A
Basic: What are the recommended synthetic strategies for (3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol?
Methodological Answer:
The synthesis of this compound typically involves enantioselective methods due to its chiral center. Key strategies include:
- Asymmetric reduction : Using chiral catalysts (e.g., Corey-Bakshi-Shibata) to reduce ketone intermediates to the desired (R)-configured alcohol .
- Nucleophilic substitution : Introducing the amino group via Mitsunobu reaction or other stereospecific substitutions, leveraging protecting groups (e.g., Boc) to prevent side reactions .
- Trifluoromethyl integration : Direct incorporation of the trifluoromethyl group via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using 2-methyl-3-(trifluoromethyl)phenylboronic acid derivatives .
Reaction optimization should prioritize temperature control (<0°C for reduction steps) and inert atmospheres to minimize racemization .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization combines:
- NMR spectroscopy : H and C NMR to confirm stereochemistry and substituent positions. The trifluoromethyl group ( ~110-120 ppm in F NMR) and aromatic protons ( 6.8-7.5 ppm) are critical markers .
- Chiral HPLC : To verify enantiomeric purity (>99% e.e. is achievable using columns like Chiralpak AD-H with hexane/ethanol mobile phases) .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+ calculated for CHFNO: 246.1107) ensures molecular formula accuracy .
Advanced: What stereochemical challenges arise during synthesis, and how are they addressed?
Methodological Answer:
Challenges include:
- Racemization risk : During amino group introduction, basic conditions can invert stereochemistry. Mitigation involves low-temperature Mitsunobu reactions (azide intermediates) or enzyme-mediated resolutions .
- Diastereomer separation : Use of chiral stationary phases in HPLC (e.g., cellulose-based columns) or crystallization with resolving agents (e.g., tartaric acid derivatives) .
- Trifluoromethyl steric effects : The bulky 2-methyl-3-(trifluoromethyl)phenyl group can hinder nucleophilic attack. Steric shielding via bulky protecting groups (e.g., trityl) improves regioselectivity .
Advanced: How does the trifluoromethyl group influence stability and reactivity in this compound?
Methodological Answer:
The trifluoromethyl group:
- Enhances metabolic stability : Its strong electron-withdrawing effect reduces oxidative degradation, making the compound suitable for pharmacokinetic studies .
- Affords synthetic challenges : Hydrolysis under acidic/basic conditions can cleave the C–CF bond. Stability testing (e.g., 24-hour exposure to pH 1-13 buffers) identifies optimal storage conditions (neutral pH, 4°C) .
- Impacts solubility : LogP calculations (estimated ~2.8) suggest moderate lipophilicity, requiring co-solvents (e.g., DMSO) for biological assays .
Advanced: What methodologies ensure high purity for pharmacological studies?
Methodological Answer:
Critical steps include:
- Recrystallization : Solvent systems like ethyl acetate/hexane (3:1) remove diastereomeric impurities .
- Preparative HPLC : Gradient elution (e.g., 20-80% acetonitrile in water) isolates >99.5% pure fractions .
- Residual solvent analysis : GC-MS detects traces of DMF or THF (<0.1% per ICH Q3C guidelines) .
Advanced: How is biological activity evaluated, and what are key considerations?
Methodological Answer:
- In vitro assays :
- Metabolite profiling : Incubation with liver microsomes (human/rat) identifies phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Data normalization : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in biofluids .
Advanced: How are contradictions in spectroscopic data resolved?
Methodological Answer:
Common discrepancies and solutions:
- Variable H NMR shifts : Solvent polarity (CDCl vs. DMSO-d) and temperature alter chemical shifts. Standardize conditions (25°C, CDCl) and compare with computed NMR (DFT/B3LYP/6-311+G(d,p)) .
- Mass spectral fragmentation anomalies : High-resolution MS/MS with collision-induced dissociation (CID) differentiates isobaric impurities .
- Chiral purity disputes : Cross-validate HPLC results with polarimetry ([α] values) or X-ray crystallography .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, OV/AG/P99 respirators for aerosol protection, and chemical-resistant aprons .
- Ventilation : Use fume hoods with >100 ft/min face velocity during synthesis .
- Waste disposal : Neutralize acidic/basic byproducts before incineration (per EPA guidelines) .
- Acute toxicity management : Immediate eye irrigation (15-minute saline flush) and activated charcoal (1 g/kg) for ingestion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
